molecular formula C19H20ClN5O2 B2620719 8-chloro-2-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034201-85-7

8-chloro-2-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2620719
CAS RN: 2034201-85-7
M. Wt: 385.85
InChI Key: HQXBUKNSFDYGHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a pyrazole derivative, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds . The presence of the pyrimidine ring could also contribute to the stability of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Pyrazole derivatives generally have a low molecular weight and can have varying solubility depending on the substituents present in the molecule .

Scientific Research Applications

Antileishmanial Activity

The compound has shown potent antileishmanial activity. In a study, it displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Antimalarial Activity

The compound has also been evaluated for its antimalarial properties. It has shown significant inhibition effects against Plasmodium berghei .

Molecular Docking Studies

Molecular docking studies have been conducted on this compound. The studies justified the better antileishmanial activity of the compound .

Synthesis of Derivatives

The compound has been used in the synthesis of various derivatives. These derivatives have been evaluated for their pharmacological effects .

Drug Design

The compound’s structure and properties make it a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .

Biological Properties

Some 1,3,5-triazines display important biological properties. For example, they are used clinically due to their antitumor properties to treat lung breast and ovarian cancer .

Production of Herbicides and Polymer Photostabilisers

1,3,5-Triazines are a class of compounds well known for a long time, and still continue the object of considerable interest, mainly due to their applications in different fields, including the production of herbicides and polymer photostabilisers .

Inhibitory Activity

More recently, significant aromatase inhibitory activity were observed for 1,3,5-triazines .

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their structure and the target they interact with. Some pyrazole derivatives have been found to have high affinity for certain receptors .

Safety and Hazards

The safety and hazards associated with the compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The study of pyrazole derivatives is a very active field due to their wide range of biological activities. Future research could focus on exploring the potential applications of this compound in pharmaceuticals or other areas .

properties

IUPAC Name

13-chloro-5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2/c1-11-14(12(2)23-22-11)4-6-18(26)24-8-7-16-15(10-24)19(27)25-9-13(20)3-5-17(25)21-16/h3,5,9H,4,6-8,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXBUKNSFDYGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-2-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

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